![molecular formula C8H18N2 B14466287 (2S,3S)-2,3-Diethylpiperazine CAS No. 67405-14-5](/img/structure/B14466287.png)
(2S,3S)-2,3-Diethylpiperazine
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Overview
Description
(2S,3S)-2,3-Diethylpiperazine is a chiral compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is notable for its stereochemistry, with two ethyl groups attached to the second and third carbon atoms in the (2S,3S) configuration. Piperazines are widely studied due to their diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Diethylpiperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with 1,2-dibromoethane, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to facilitate the formation of the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction pathways can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-Diethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or acyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives with altered nitrogen functionalities.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-2,3-Diethylpiperazine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals targeting central nervous system disorders. Its structural features allow it to modulate the activity of neurotransmitter receptors.
Industry
In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its incorporation into polymer chains can enhance the mechanical and thermal stability of the resulting materials.
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-Diethylpiperazine involves its interaction with molecular targets such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to various physiological effects, depending on the specific receptor and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Diethylpiperazine: The enantiomer of (2S,3S)-2,3-Diethylpiperazine, differing in the spatial arrangement of the ethyl groups.
(2S,3S)-2,3-Dimethylpiperazine: A similar compound with methyl groups instead of ethyl groups.
(2S,3S)-2,3-Dipropylpiperazine: A similar compound with propyl groups instead of ethyl groups.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of ethyl groups, which influence its chemical reactivity and biological activity. The (2S,3S) configuration imparts distinct properties compared to its enantiomers and other substituted piperazines, making it valuable in various research and industrial applications.
Biological Activity
(2S,3S)-2,3-Diethylpiperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of piperazine derivatives that have been studied for their potential therapeutic applications, particularly in cancer treatment and as inhibitors of various biological targets.
Chemical Structure and Properties
This compound is characterized by its two ethyl substituents on the piperazine ring, which influences its pharmacological properties. The stereochemistry at the 2 and 3 positions plays a crucial role in its biological activity.
1. Anticancer Activity
Recent studies have indicated that piperazine derivatives, including this compound, exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various pathways. It interacts with key proteins involved in cell cycle regulation and apoptosis, leading to increased cell death in cancerous tissues.
- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's effectiveness was compared to standard chemotherapy agents, showing promising results in reducing cell viability .
2. Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates:
- Anti-inflammatory Properties : The compound has been noted for its ability to reduce neuroinflammation, which is a contributing factor in neurodegenerative diseases.
- Experimental Evidence : In animal models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced markers of inflammation in the brain .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : Variations in the ethyl groups can significantly alter the compound's affinity for biological targets. For example, increasing the size or branching of substituents has been shown to enhance potency against certain cancer cell lines .
- Table 1: SAR Analysis of Piperazine Derivatives
Compound | Substituents | IC50 (µM) | Activity |
---|---|---|---|
A | Ethyl | 10 | Moderate |
B | Isopropyl | 5 | High |
C | Butyl | 8 | Moderate |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has been evaluated in various studies:
- Absorption and Distribution : Studies suggest that the compound has favorable absorption characteristics with good bioavailability.
- Toxicity Profile : Preliminary toxicity assessments indicate that this compound exhibits low toxicity at therapeutic doses; however, further studies are necessary to establish a comprehensive safety profile .
Properties
CAS No. |
67405-14-5 |
---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(2S,3S)-2,3-diethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-3-7-8(4-2)10-6-5-9-7/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
FOCWTZQPHKNTMZ-YUMQZZPRSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H](NCCN1)CC |
Canonical SMILES |
CCC1C(NCCN1)CC |
Origin of Product |
United States |
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